N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide
Description
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide (CAS: 606132-68-7) is a synthetic organic compound featuring a quinazoline core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 7, and a thio-linked acetamide side chain.
Properties
Molecular Formula |
C21H22FN3OS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-butyl-2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-3-4-11-23-19(26)13-27-21-17-10-5-14(2)12-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26) |
InChI Key |
QULUWRVVPKEVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=CC(=C2)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide involves several steps. One common method includes the reaction of 4-fluoroaniline with 2-chloro-7-methylquinazoline in the presence of a base to form an intermediate. This intermediate is then reacted with butylamine and thioacetic acid under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity and specificity, while the butyl chain influences its solubility and bioavailability . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)thio)-N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a)
- Core Structure : Pyrimidine instead of quinazoline.
- Substituents: 4-Chlorophenyl (vs. 4-fluorophenyl), diphenylquinoxaline, and a hydroxyl group.
- Properties : Higher melting point (230–232°C) and yield (90.2%) compared to typical quinazoline derivatives, suggesting enhanced crystallinity and synthetic efficiency .
N-[3-(Dimethylamino)Propyl]-2-[(γ-ω-Perfluoro-C4-20-Alkyl)Thio] Acetamide Derivatives
- Core Structure : Similar acetamide backbone but with perfluoroalkyl thio groups.
- Substituents : Fluorinated alkyl chains confer extreme hydrophobicity and chemical resistance, contrasting with the aromatic fluorophenyl group in the target compound.
- Applications : Likely used in industrial coatings or surfactants rather than pharmaceuticals .
Atorvastatin Calcium (CAS: 134523-03-8)
- Core Structure : Pyrrole-based statin vs. quinazoline.
- Functional Groups : Fluorophenyl group shared with the target compound, but embedded in a distinct pharmacophore for HMG-CoA reductase inhibition.
Key Observations :
- The fluorophenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to chlorophenyl analogues, as seen in kinase inhibitors.
- Perfluoroalkyl derivatives prioritize industrial stability over bioactivity, diverging from the pharmaceutical focus of the target compound .
Biological Activity
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide is a synthetic compound with significant potential in pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 383.48 g/mol. Its structure includes:
- A quinazoline core , which is known for its biological activity.
- A fluorophenyl group , enhancing lipophilicity and possibly affecting receptor interactions.
- A butyl chain that may influence its pharmacokinetic properties.
Research indicates that the quinazoline structure allows for interaction with various enzymes and receptors, potentially inhibiting their activity. The thioacetamide functional group enhances its reactivity, making it a promising candidate for further pharmacological studies.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes and inhibit essential metabolic processes, leading to cell death. The specific mechanisms include:
- Inhibition of cell wall synthesis .
- Disruption of membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been highlighted through various studies. The quinazoline derivatives are known to induce apoptosis in cancer cells, primarily through:
- Mitochondrial dysfunction : Inducing loss of mitochondrial membrane potential.
- Reactive oxygen species (ROS) generation : Leading to oxidative stress and subsequent cell death.
- Inhibition of key signaling pathways : Such as those involving protein kinases.
Case Studies
- Cell Line Studies : In vitro studies on K562 cells (a human leukemia cell line) demonstrated that compounds similar to this compound promote apoptosis through mitochondrial pathways . The half-maximal effective concentration (EC50) for inducing cell death was found to be around 10 µM.
- In Vivo Efficacy : Initial animal studies showed that thiosemicarbazone derivatives, structurally related to this compound, were well-tolerated in models bearing tumors such as C3H mammary carcinoma. These studies reported significant tumor growth delay with low cytotoxicity towards normal cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
